molecular formula C17H14Cl2F3NO2 B6124242 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B6124242
M. Wt: 392.2 g/mol
InChI Key: QMKVGQLTKORVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, also known as CFTR inhibitor-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF), a genetic disease that affects multiple organs, including the lungs, pancreas, and sweat glands.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 works by binding to a specific site on the 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide protein, known as the ATP-binding site. This site is responsible for regulating the activity of the 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide protein, and 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 blocks this site, thereby preventing the protein from functioning properly.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 has been shown to restore normal salt and water transport in cells affected by CF. This compound has also been shown to reduce inflammation and improve lung function in animal models of CF.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 is a potent and selective inhibitor of the 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide protein, and has been extensively studied in preclinical models of CF. However, this compound has some limitations for use in lab experiments, including its low solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172, including:
- Further preclinical studies to evaluate the safety and efficacy of this compound in animal models of CF
- Clinical trials to evaluate the safety and efficacy of this compound in humans with CF
- Development of new formulations of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 with improved solubility and bioavailability
- Investigation of the potential use of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 in other diseases that involve defective ion transport, such as chronic obstructive pulmonary disease (COPD) and asthma.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with 2-chloro-5-(trifluoromethyl)aniline to form the intermediate compound 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. This intermediate is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. CF is caused by mutations in the 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide gene, which encodes for the 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide protein. This protein is responsible for regulating the flow of salt and water in and out of cells, and mutations in this gene result in the production of a defective 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide protein that does not function properly.
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 works by blocking the activity of the defective 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide protein, thereby restoring normal salt and water transport in affected cells. This compound has been shown to be effective in preclinical studies using animal models of CF, and is currently being evaluated in clinical trials for its safety and efficacy in humans.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3NO2/c1-9-5-12(6-10(2)16(9)19)25-8-15(24)23-14-7-11(17(20,21)22)3-4-13(14)18/h3-7H,8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKVGQLTKORVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.